

JTC-801 Technical Support Center: Optimizing In Vitro Concentrations

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Compound of Interest		
Compound Name:	JTC-801 free base	
Cat. No.:	B1673097	Get Quote

Welcome to the JTC-801 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of JTC-801 for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of JTC-801 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JTC-801?

A1: JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] By binding to this receptor, it blocks the actions of its endogenous ligand, N/OFQ. In some cancer cell lines, at higher concentrations, JTC-801 has been shown to induce a pH-dependent form of cell death called alkaliptosis, which is independent of its NOP receptor antagonism.[4][5]

Q2: What is a typical starting concentration range for JTC-801 in in vitro experiments?

A2: The optimal concentration of JTC-801 is highly dependent on the experimental system and the intended application.

• For NOP receptor antagonism studies, concentrations ranging from 10 nM to 1 μM are typically effective. Its Ki value for the NOP receptor is approximately 8.2 nM.[1][3]

Troubleshooting & Optimization





 For studies on alkaliptosis and cytotoxicity in cancer cells, higher concentrations, typically in the range of 1 μM to 20 μM, have been used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of JTC-801?

A3: JTC-801 is soluble in DMSO and ethanol. For in vitro experiments, a stock solution is typically prepared in DMSO at a concentration of 10 mM to 100 mM.[1] It is recommended to use freshly opened, high-purity DMSO, as hygroscopic DMSO can affect solubility.[1] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Q4: I am not seeing the expected antagonist effect. What could be the issue?

A4: There are several potential reasons for a lack of antagonist effect:

- Suboptimal Concentration: You may need to optimize the concentration of JTC-801. Refer to the dose-response protocol below.
- Cell Line NOP Receptor Expression: Confirm that your cell line expresses the NOP receptor at a sufficient level for your assay.
- Agonist Concentration: The concentration of the NOP receptor agonist (e.g., N/OFQ) used to stimulate the cells may be too high, requiring a higher concentration of JTC-801 to compete effectively.
- Compound Stability: Ensure your JTC-801 stock solution has been stored correctly and has not degraded.

Q5: At high concentrations, I am observing cell death that doesn't seem related to NOP receptor antagonism. Why is this?

A5: At micromolar concentrations, JTC-801 can induce pH-dependent cell death (alkaliptosis) in some cell types, particularly cancer cells.[4][5] This effect is mediated by the activation of NF-κB and subsequent repression of carbonic anhydrase 9 (CA9), leading to intracellular alkalinization.[4][5] If your research is focused solely on NOP receptor antagonism, it is crucial to use concentrations below the threshold for this cytotoxic effect.





Quantitative Data Summary

The following table summarizes key quantitative data for JTC-801 from various in vitro assays. These values can serve as a reference for designing your experiments.



Parameter	Value	Cell Line/System	Notes	Reference
Ki	8.2 nM	-	Binding affinity for NOP (ORL1) receptor.	[1][3]
Ki	44.5 nM	HeLa cells expressing human NOP receptor	Inhibition of [3H]- nociceptin binding.	[2]
IC50	94 ± 8.6 nM	HeLa cells expressing NOP receptor	Inhibition of [3H]- nociceptin binding.	[1]
IC50	472 nM	Rat cerebrocortical membrane	Inhibition of NOP receptor.	[1]
IC50	2.58 μΜ	HeLa cells expressing NOP receptor	Antagonism of nociceptin-induced suppression of forskolin-induced cAMP accumulation.	[2]
Selectivity	~12.5-fold over µ-opioid receptor	Human receptors	-	[3]
Selectivity	~129-fold over к- opioid receptor	Human receptors	-	[3]
Selectivity	~1055-fold over δ-opioid receptor	Human receptors	-	[3]
Cytotoxicity	1.25 - 20 μΜ	PANC1, MiaPaCa2 (pancreatic cancer)	Induces pH- dependent cell death.	[4]



Experimental Protocols

Protocol 1: Determining the Optimal Concentration of JTC-801 for NOP Receptor Antagonism

This protocol describes a dose-response experiment to determine the effective concentration of JTC-801 to antagonize NOP receptor activation, for instance, in a cyclic AMP (cAMP) assay.

1. Cell Preparation:

- Culture cells known to express the NOP receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human NOP receptor, or a relevant cell line for your research).
- Seed the cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight.

2. Preparation of JTC-801 Dilutions:

- Prepare a 10 mM stock solution of JTC-801 in DMSO.
- Perform a serial dilution of the JTC-801 stock solution in your assay buffer to create a range of concentrations (e.g., $10~\mu\text{M}$, $1~\mu\text{M}$, 100~nM, 10~nM, 1~nM, 0.1~nM). Also, include a vehicle control (DMSO at the same final concentration as the highest JTC-801 dilution).

3. Experimental Procedure:

- Wash the cells with assay buffer.
- Pre-incubate the cells with the different concentrations of JTC-801 or vehicle for 15-30 minutes at 37°C.
- Add a known concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80 concentration) to the wells.
- Incubate for the appropriate time for your assay (e.g., 15-30 minutes for a cAMP assay).
- Lyse the cells and measure the desired readout (e.g., cAMP levels using a commercial kit).

4. Data Analysis:

- Plot the agonist response (e.g., cAMP concentration) as a function of the JTC-801 concentration.
- Determine the IC50 value, which is the concentration of JTC-801 that inhibits 50% of the maximal agonist response. This will be your optimal antagonist concentration.



Protocol 2: Assessing the Cytotoxic Effects of JTC-801

This protocol outlines a cell viability experiment to determine the concentration at which JTC-801 induces cytotoxicity in your cell line of interest.

1. Cell Preparation:

• Seed your cells (e.g., a cancer cell line like PANC-1 or M14) in a 96-well plate at an appropriate density and allow them to attach overnight.

2. Preparation of JTC-801 Dilutions:

- Prepare a 10 mM stock solution of JTC-801 in DMSO.
- Perform a serial dilution to obtain a range of concentrations, for example, from 100 μ M down to 0.1 μ M. Include a vehicle-only control.

3. Treatment:

- Replace the culture medium with fresh medium containing the various concentrations of JTC-801 or vehicle.
- Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

4. Cell Viability Assay:

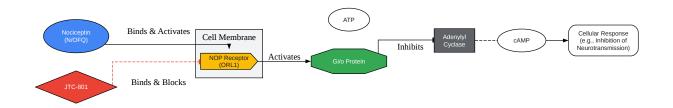
- Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
- Follow the manufacturer's protocol for your chosen assay.

5. Data Analysis:

- Calculate the percentage of cell viability for each JTC-801 concentration relative to the vehicle control.
- Plot the percent viability against the JTC-801 concentration to determine the IC50 for cytotoxicity.

Visualizations Signaling Pathways and Experimental Workflows

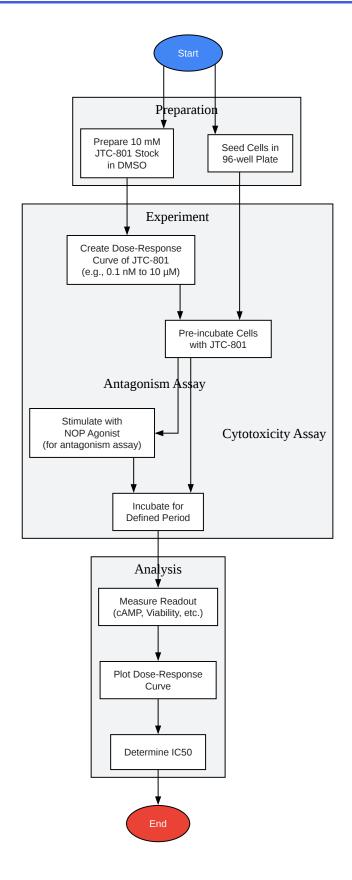




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Caption: NOP Receptor Signaling Pathway Antagonized by JTC-801.





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Caption: Workflow for Optimizing JTC-801 Concentration.



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